
Disulfide, hexyl 2-methylpropyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfide, hexyl 2-methylpropyl, is an organic compound characterized by the presence of a disulfide bond (-S-S-) linking two alkyl groups. This compound is part of the broader class of disulfides, which are known for their unique chemical properties and reactivity. Disulfides play a crucial role in various biological and chemical processes, including protein folding and stabilization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disulfides typically involves the oxidation of thiols. For disulfide, hexyl 2-methylpropyl, the reaction can be carried out by reacting hexyl thiol with 2-methylpropyl thiol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction conditions often include a solvent like ethanol or acetonitrile and may require mild heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of disulfides can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired disulfide. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Disulfide, hexyl 2-methylpropyl, undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The disulfide bond can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide, and peracids.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and sodium borohydride.
Solvents: Ethanol, acetonitrile, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Substitution: Various substituted disulfides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Disulfide, hexyl 2-methylpropyl, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Plays a role in studying protein folding and stability due to its ability to form and break disulfide bonds.
Medicine: Investigated for its potential in drug delivery systems and as a stabilizing agent for therapeutic proteins.
Industry: Utilized in the production of polymers and as a cross-linking agent in rubber vulcanization.
Mecanismo De Acción
The mechanism of action of disulfide, hexyl 2-methylpropyl, involves the formation and cleavage of disulfide bonds. These bonds are crucial in maintaining the structural integrity of proteins and other biomolecules. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bridges that stabilize the protein structure. In redox reactions, the disulfide bond can undergo reversible oxidation and reduction, allowing it to participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Disulfide, methyl propyl: Similar structure but with different alkyl groups.
Disulfide, ethyl butyl: Another disulfide with different alkyl groups.
Disulfide, hexyl hexyl: Symmetrical disulfide with identical alkyl groups.
Uniqueness
Disulfide, hexyl 2-methylpropyl, is unique due to the presence of different alkyl groups on either side of the disulfide bond. This asymmetry can lead to distinct chemical properties and reactivity compared to symmetrical disulfides. The specific alkyl groups also influence the compound’s solubility, boiling point, and interaction with other molecules.
Propiedades
Número CAS |
64580-58-1 |
|---|---|
Fórmula molecular |
C10H22S2 |
Peso molecular |
206.4 g/mol |
Nombre IUPAC |
1-(2-methylpropyldisulfanyl)hexane |
InChI |
InChI=1S/C10H22S2/c1-4-5-6-7-8-11-12-9-10(2)3/h10H,4-9H2,1-3H3 |
Clave InChI |
GGJFUIVEHOXGIA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSSCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)
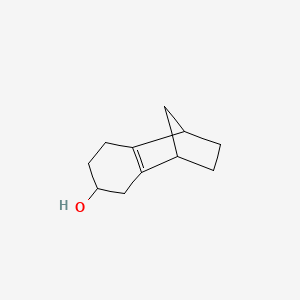

![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
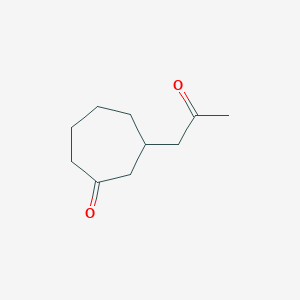
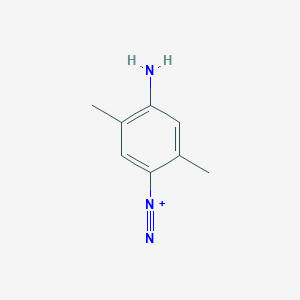
![9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14484435.png)
![3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid](/img/structure/B14484439.png)
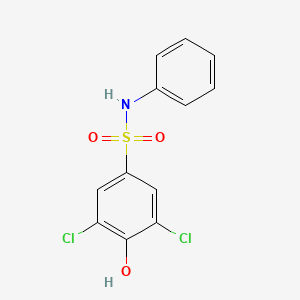
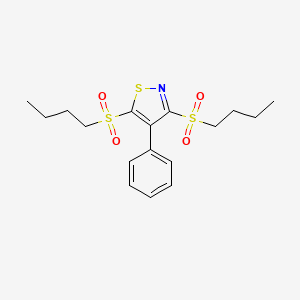
![2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane](/img/structure/B14484459.png)
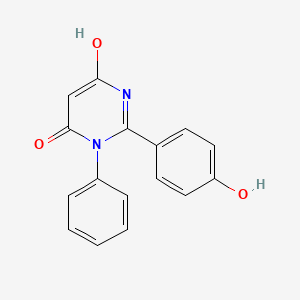
![4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14484462.png)
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)
